4-Chloromandelic acid

概要

説明

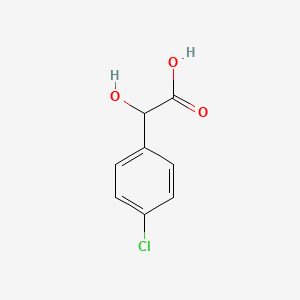

4-Chloromandelic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of mandelic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloromandelic acid can be synthesized through several methods. One common approach involves the chlorination of mandelic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the para position.

Industrial Production Methods: In industrial settings, the resolution of racemic this compound is often achieved using chiral resolving agents. For instance, ®-(+)-benzyl-1-phenylethylamine has been used to resolve this compound in absolute ethanol, with optimal conditions including a molar ratio of 1:1 and a filtration temperature of 15°C .

化学反応の分析

Oxidation Reactions

4-ClMA undergoes oxidation to form 4-chlorobenzoylformic acid . This reaction is typically facilitated by strong oxidizing agents such as nicotinium dichromate (NDC) under acidic conditions . The stoichiometry follows a 1:1 ratio between substrate and oxidant, with benzaldehyde derivatives as major products . Key findings include:

-

Reaction Conditions : Conducted at elevated temperatures (250–300°C) in sulfuric acid.

-

Product Analysis : Confirmed via phenylhydrazone formation and TLC .

Salt Formation and Optical Resolution

4-ClMA forms diastereomeric salts with chiral resolving agents, enabling optical resolution:

-

(R)-1-phenylethanamine : Used in gas antisolvent fractionation at 16 MPa, 40°C, and a CO₂-to-methanol ratio of 7.5, yielding 72% enantiomeric excess (ee) and 73% yield .

-

(R)-(+)-N-benzyl-1-phenylethylamine (BPA) : Forms salts with distinct solubilities. Solvent choice critically impacts resolution efficiency, with ethanol yielding 94.8% de and 78.8% yield .

-

Recrystallization : Repeated resolution of scalemic mixtures enhances ee beyond 90% .

Kinetic and Phase Diagram Studies

-

Oxidation Kinetics : The rate of oxidation with NDC depends on initial concentrations of reactants, with benzaldehyde derivatives forming rapidly under acidic conditions .

-

Phase Diagrams : Binary melting point diagrams for diastereomeric salts reveal temperature-dependent solubility, influencing resolution efficiency .

科学的研究の応用

Pharmaceutical Applications

4-Chloromandelic acid serves as an important intermediate in drug synthesis , particularly for pharmaceuticals targeting diabetes and lipid disorders. Its structural properties allow it to participate in various chemical transformations that lead to the formation of biologically active compounds.

- Diabetes and Lipid Disorders : 4-ClMA is utilized in the synthesis of drugs designed to manage diabetes and lipid metabolism issues. This includes its role in developing agents that modulate glucose levels and lipid profiles in patients with metabolic syndromes .

Enantioselective Resolution Techniques

The optical resolution of this compound is critical for obtaining its enantiomers, which exhibit different biological activities. Several methods have been developed to achieve this resolution:

- Liquid-Liquid Extraction : A study demonstrated the use of 2-chloro-N-carbobenzyloxy-L-amino acid as a chiral extractant for the enantioselective resolution of 4-ClMA. Factors such as pH, temperature, and concentration were optimized to enhance extraction efficiency .

- Kinetic Resolution Using Biocatalysts : Recent research highlights the use of immobilized Pseudomonas cepacia lipase (PCL) on metal-organic frameworks (MOFs) for the kinetic resolution of racemic 4-ClMA. This method achieved high enantioselectivity (up to 98.7% ee) under optimized conditions, showcasing the effectiveness of biocatalysts in resolving chiral compounds .

- Cyclohexylethylamine as a Resolving Agent : The application of cyclohexylethylamine has been explored for the optical resolution of both 2- and 4-chloromandelic acids. This approach has shown promise due to its efficiency in forming diastereomeric salts that can be separated based on solubility differences .

Case Study 1: Supercritical Carbon Dioxide Method

A novel approach using supercritical carbon dioxide for the optical resolution of this compound was reported, achieving a high yield (73%) and enantiomeric excess (72%) under specific conditions (16 MPa, 40 °C). This method is notable for its environmentally friendly profile, reducing the need for organic solvents .

Case Study 2: Enhanced Resolution with Benzyl-1-Phenylethylamine

Utilizing (R)-(+)-benzyl-1-phenylethylamine as a resolving agent significantly improved the resolution efficiency of racemic 4-ClMA. The study indicated optimal conditions that led to high yields and enantiomeric purity, demonstrating the potential for this method in industrial applications .

Summary Table: Comparison of Resolution Techniques

| Technique | Resolving Agent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Liquid-Liquid Extraction | 2-Chloro-N-carbobenzyloxy-L-amino acid | Variable | Variable |

| Kinetic Resolution | Pseudomonas cepacia lipase | Up to 47.6 | Up to 98.7 |

| Supercritical CO₂ | None specified | 73 | 72 |

| Optical Resolution | Cyclohexylethylamine | High | High |

作用機序

The mechanism of action of 4-chloromandelic acid involves its interaction with specific molecular targets. In pharmaceutical applications, it acts as a precursor to active compounds that modulate biological pathways. The chlorine atom in the para position enhances its reactivity and selectivity in various chemical reactions, contributing to its effectiveness in synthesis and drug development .

類似化合物との比較

- 2-Chloromandelic acid

- 3-Chloromandelic acid

- 4-Bromomandelic acid

- 4-Fluoromandelic acid

Comparison: 4-Chloromandelic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its analogs, such as 2-chloromandelic acid and 3-chloromandelic acid, the para-substitution with chlorine provides distinct steric and electronic effects, making it particularly useful in certain synthetic and pharmaceutical applications .

生物活性

4-Chloromandelic acid (4-ClMA), with the molecular formula C8H7ClO3, is a chlorinated derivative of mandelic acid that has garnered attention for its significant biological activity. This compound is particularly notable for its interactions with various enzymes and its potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

This compound features a chlorinated benzene ring attached to a mandelic acid structure, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom at the para position relative to the hydroxyl group enhances its functional properties.

| Property | Value |

|---|---|

| Molecular Weight | 186.59 g/mol |

| Melting Point | 117°C to 122°C |

| CAS Number | 492-86-4 |

| IUPAC Name | 2-(4-chlorophenyl)-2-hydroxyacetic acid |

Enzymatic Interactions

Research has demonstrated that this compound interacts with several enzymes, notably hydroxynitrile lyase and nitrilase. These enzymes are crucial for the metabolism of nitriles and carboxylic acids, indicating that 4-ClMA could play a role in metabolic engineering and biocatalysis. The compound's ability to modulate enzyme activity suggests it may influence various cellular signaling pathways and gene expression.

Case Study: Enantiomer Resolution

A study explored the use of (R)-(+)-benzyl-1-phenylethylamine as a resolving agent for 4-ClMA. The optimal resolution conditions were identified as follows:

- Molar Ratio : 1:1 of 4-ClMA to (R)-(+)-BPA

- Solvent : Absolute ethanol

- Temperature : 15 °C

This study achieved a resolution efficiency of 84.3%, significantly higher than previous methods, showcasing the compound's potential in chiral discrimination processes .

Pharmacological Relevance

This compound is being investigated as a precursor in the synthesis of pharmaceuticals targeting diabetes and lipid disorders. Its structural similarity to other bioactive compounds enhances its potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table presents a comparison between this compound and structurally similar compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Mandelic Acid | Parent compound | Non-chlorinated; widely used in medical applications. |

| 3-Chloromandelic Acid | Chlorinated variant | Different chlorination pattern; alternative applications. |

| 2-Chloromandelic Acid | Chlorinated variant | Different chlorine position; distinct biological activities. |

| Benzyl Alcohol | Related structure | Lacks carboxylic functionality; primarily a solvent. |

特性

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883404 | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-86-4, 7138-34-3 | |

| Record name | 4-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROMANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROMANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。